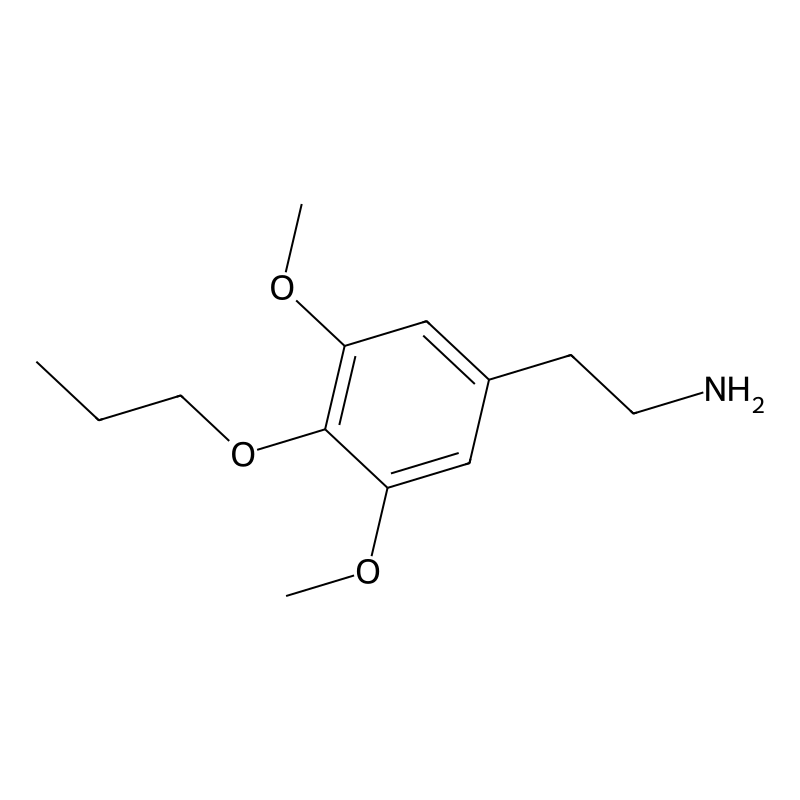

Proscaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited Availability:

Proscaline (3,4-dimethoxy-4-propoxyphenethylamine) is a psychedelic substance with a chemical structure similar to mescaline. However, unlike mescaline, which is derived from the peyote cactus, proscaline does not occur naturally. Because of this, and its psychoactive properties, proscaline is a Schedule I controlled substance in the United States, making it difficult to obtain for scientific research purposes [US Drug Enforcement Administration, ].

Potential Research Areas:

Despite the limitations, some researchers have proposed that proscaline could be a valuable tool in studying consciousness and perception. Studies on other psychedelic drugs, such as LSD and psilocybin, have shown promise in treating mental health conditions like depression and anxiety [National Institute of Mental Health, ]. The mechanism by which these drugs produce these effects is not fully understood, but proscaline's similarity to mescaline, which has also been shown to have therapeutic potential [Passie et al., 2008], could provide insights into the neurological basis of these conditions.

Proscaline, chemically known as 4-propoxy-3,5-dimethoxyphenethylamine, is a psychedelic substance belonging to the phenethylamine class. It is structurally related to mescaline and its analogs, such as isoproscaline and escaline. Proscaline was first synthesized by David E. Nichols in 1977, and its effects were later documented by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved), where it was noted to have a potency estimated to be five times that of mescaline .

- Oxidation: Proscaline can be oxidized to form quinones using reagents such as potassium permanganate or chromium trioxide.

- Reduction: The nitro group in intermediates can be reduced to an amine, typically using lithium aluminum hydride.

- Substitution: The methoxy groups can participate in nucleophilic substitution reactions with nucleophiles like sodium methoxide .

Common Reagents and ConditionsReaction Type Reagents Major Products Oxidation Potassium permanganate Quinones Reduction Lithium aluminum hydride Amines Substitution Sodium methoxide Substituted phenethylamines

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Quinones |

| Reduction | Lithium aluminum hydride | Amines |

| Substitution | Sodium methoxide | Substituted phenethylamines |

The synthesis of proscaline typically follows these steps:

- Starting Material: 3,5-dimethoxybenzaldehyde is reacted with nitroethane in the presence of a base to form 3,5-dimethoxy-4-nitrostyrene.

- Reduction: The nitrostyrene is reduced using lithium aluminum hydride to yield 3,5-dimethoxy-4-aminostyrene.

- Alkylation: Alkylation occurs with propyl bromide to form 4-propoxy-3,5-dimethoxyphenethylamine.

- Hydrochloride Formation: The free base is converted into its hydrochloride salt using hydrochloric acid .

Proscaline has several applications in scientific research:

- Analytical Chemistry: Used as a reference standard for identifying and quantifying phenethylamines.

- Biological Research: Studied for its effects on neurotransmitter systems and receptor binding.

- Potential Therapeutic Uses: Investigated for its potential in treating mental health disorders such as depression and anxiety.

- Forensic Analysis: Utilized in the development of new psychoactive substances .

Similar Compounds: Comparison with Other Compounds

Proscaline shares structural similarities with several other compounds within the phenethylamine class. Below is a comparison highlighting its uniqueness:

| Compound | Structural Feature | Unique Characteristics |

|---|---|---|

| Mescaline | No propoxy group | Classic psychedelic known for strong visual effects |

| Isoproscaline | Isopropoxy group | Similar structure but different potency profile |

| Escaline | Ethoxy group | Different pharmacological properties compared to proscaline |

| Allylescaline | Allyloxy group | Varies in effects due to structural differences |

| Methallylescaline | Methallyloxy group | Distinct from proscaline in terms of psychoactive effects |

Proscaline's unique propoxy group differentiates it from these compounds, contributing to distinct pharmacological effects and potency levels .